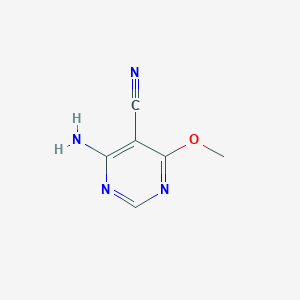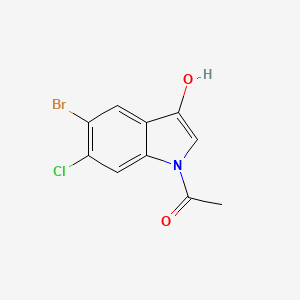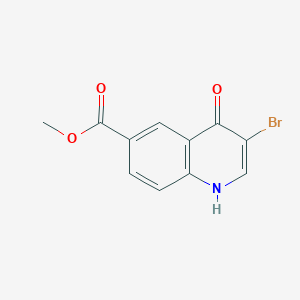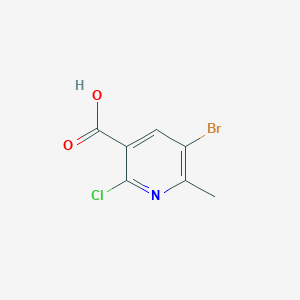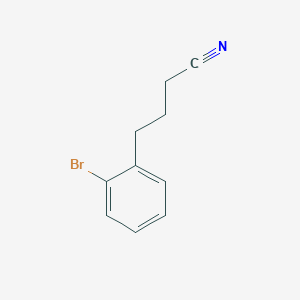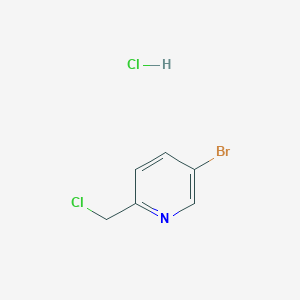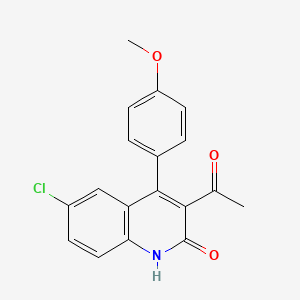
3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one
説明
3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one, abbreviated as ACMQ, is a quinolinone compound that has been used for a variety of scientific applications. It has a broad range of applications in the fields of biochemistry, physiology, and pharmacology. ACMQ has been studied for its potential therapeutic benefits, as well as its potential to be used as a laboratory reagent.
科学的研究の応用
Synthesis and Chemical Transformations
Facile Synthesis of Quinoline Derivatives : A study by Manoj and Prasad (2010) demonstrated the synthesis of quinoline derivatives using 2,4-dichloroquinolines and o-aminoacetophenone, potentially leading to compounds like 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one. These quinoline derivatives have applications in the synthesis of complex organic compounds (Manoj & Prasad, 2010).
Synthesis of Dihydro-Pyrano[3,2-c]quinoline Derivatives : Klásek et al. (2003) described a synthesis method for quinoline derivatives, emphasizing the importance of 3-acetyl-4-hydroxy-1-methyl-1H-quinolin-2-one in creating fused quinoline systems. This research contributes to the understanding of quinoline derivatives' synthesis and potential applications (Klásek et al., 2003).
Pharmaceutical and Medicinal Applications
Anti-Inflammatory and Analgesic Activity : Gupta and Mishra (2016) conducted a study on quinoline derivatives, examining their anti-inflammatory and analgesic properties. This suggests the potential therapeutic use of compounds like 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one in treating inflammation and pain (Gupta & Mishra, 2016).
Antimicrobial Evaluation : El-Gamal, Hagrs, and Abulkhair (2016) evaluated the antimicrobial properties of novel quinoline derivatives, suggesting that compounds like 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one might have potential applications in developing new antimicrobial agents (El-Gamal et al., 2016).
Antileukemia Agents : Lin et al. (2020) designed and synthesized benzofuro[3,2-c]quinolines, suggesting that derivatives of quinolin-4(1H)ones could have significant potential as antileukemia agents. This opens up avenues for the use of compounds like 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one in cancer therapy (Lin et al., 2020).
Antiproliferative Activities : Tseng et al. (2013) investigated certain quinolinylchalcone derivatives for their antiproliferative activities, demonstrating the potential of quinoline derivatives in developing treatments for various cancers, including lung and breast cancers (Tseng et al., 2013).
特性
IUPAC Name |
3-acetyl-6-chloro-4-(4-methoxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10(21)16-17(11-3-6-13(23-2)7-4-11)14-9-12(19)5-8-15(14)20-18(16)22/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNGTHGDDCHQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206848 | |
| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283108-79-1 | |
| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





